molecular formula C13H26 B098622 2-Methyl-1-dodecene CAS No. 16435-49-7

2-Methyl-1-dodecene

Cat. No. B098622
CAS RN: 16435-49-7
M. Wt: 182.35 g/mol
InChI Key: PWRBDKMPAZFCSV-UHFFFAOYSA-N
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Description

2-Methyl-1-dodecene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. While the provided papers do not directly discuss 2-Methyl-1-dodecene, they do provide insights into related compounds and their behaviors. For instance, trans-2-Dodecenal, a compound identified in the defensive secretion of the spiroboloid millipede Rhinocricus insulatus, shares a similar carbon chain length and the presence of a double bond, although it is an aldehyde rather than an alkene . This suggests that 2-Methyl-1-dodecene could also be found in natural products or biological systems.

Synthesis Analysis

The synthesis of 2-Methyl-1-dodecene is not explicitly detailed in the provided papers. However, the alkylation of benzene with 1-dodecene over H-mordenite zeolite is discussed, which is a related process . This reaction occurs at 140°C and 10 atm, resulting in a high selectivity for 2-phenyldodecane with 100% conversion of 1-dodecene. The modification of the zeolite catalysts can affect the selectivity and conversion rates, indicating that the synthesis of similar compounds like 2-Methyl-1-dodecene could be optimized by altering reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-dodecene would consist of a twelve-carbon chain with a methyl group attached to the second carbon and a double bond between the first and second carbons. The structure-related insights can be inferred from the study of trans-2-Dodecenal, which also contains a double bond in its structure, although the functional group differs . The presence of the double bond and the methyl group would influence the reactivity and physical properties of 2-Methyl-1-dodecene.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Methyl-1-dodecene are not discussed in the papers, the alkylation of benzene with 1-dodecene suggests that alkenes with similar chain lengths can undergo reactions with aromatic compounds in the presence of acid catalysts . This implies that 2-Methyl-1-dodecene could potentially participate in similar alkylation reactions, given the right conditions and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-dodecene are not directly provided in the papers. However, based on the structure of alkenes and the related compounds discussed, it can be inferred that 2-Methyl-1-dodecene would be a non-polar molecule with a relatively low boiling point compared to more complex or branched alkenes. Its reactivity would be influenced by the double bond, which could participate in addition reactions or be involved in catalytic processes like those described for the alkylation of benzene .

Scientific Research Applications

Defense Mechanisms in Millipedes

A study has identified trans-2-dodecenal and 2-methyl-1,4-quinone in the defensive secretion of the millipede Rhinocricus insulatus. These compounds, particularly 2-methyl-1,4-quinone, were previously known in related millipedes' secretions, signifying their role in defense mechanisms (Wheeler et al., 1964).

Catalysis and Chemical Reactions

  • The kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic multicomponent solvent system was extensively studied, focusing on the main and side reactions, indicating its importance in industrial catalysis (Kiedorf et al., 2014).
  • A study on the alkylation of benzene with 1-dodecene in various ionic liquids, particularly [bmim]+Al2Cl6Br−, explored its catalytic performance and the effects of different reaction conditions, highlighting the potential of ionic liquids in catalytic processes (Xin et al., 2005).

Polymer Science

  • Research on poly(1-dodecene-co-para-methylstyrene) copolymers focused on their preparation, molecular weight regulation, and incorporation of para-methylstyrene (pMS) into copolymer chains, indicating their relevance in advanced polymer materials (Liu et al., 2008).

Alkylation Processes

  • The catalytic activity and stability of [BMIM][AlCl4] ionic liquid for alkylation of benzene with 1-dodecene were examined, demonstrating its effectiveness in synthesizing linear alkylbenzenes (LAB), a key component in detergents (Qiao et al., 2004).

Surface Science and Nanotechnology

  • A study on the microwave-assisted synthesis of germanium nanoparticles, using a mixture of oleylamine and 1-dodecene, revealed the influence of solvent composition on nanoparticle size, crystallinity, and surface bonding, indicating the role of 1-dodecene in nanomaterial synthesis (Bernard et al., 2018).

properties

IUPAC Name

2-methyldodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBDKMPAZFCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333945
Record name 2-methyldodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-dodecene

CAS RN

16435-49-7
Record name 2-methyldodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
N Nishino, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… 2-methyl-1-dodecene, where an α-pinene reaction product interfered with the gas chromatographic analysis of 2-methyl-1-dodecene… for the experiments involving 2-methyl-1-dodecene. …
Number of citations: 29 pubs.acs.org
VG Zaikin, RS Borisov - Journal of Analytical Chemistry, 2002 - Springer
The products of Fischer–Tropsch synthesis were comprehensively analyzed by chromatography–mass spectrometry using the AMDIS software and the NIST/EPA/NIH mass spectral …
Number of citations: 41 link.springer.com
H Oda, M Sato, Y Morizawa, K Oshima, H Nozaki - Tetrahedron Letters, 1983 - Elsevier
… added to a solution of 1-dimethylphenylsilyl-2-methyl-1-dodecene (0.16 g, 0.5 mmol) in HMPA (… thin layer chromatography on silica gel gave 2-methyl-1-dodecene (70 mg) in 77% yield. …
Number of citations: 52 www.sciencedirect.com
YV Kissin, GP Feulmer - Journal of chromatographic science, 1986 - academic.oup.com
This paper is devoted to the gas chromatographic (GC) analysis of various alkyl-substituted paraffins in the C 10 to C 30+ range. Several mixtures of olefinic compounds were prepared …
Number of citations: 55 academic.oup.com
A Matsunaga, PJ Ziemann - The Journal of Physical Chemistry A, 2019 - ACS Publications
… -Aldrich; 2-methyl-1-pentene (99+%) and 2-methyl-1-hexene (96%) from Aldrich; 2-methyl-1-octene (97%) from ChemSampCo; 2-methyl-1-decene (97%) and 2-methyl-1-dodecene (>…
Number of citations: 5 pubs.acs.org
JP Schuhmacher, JP Wibaut - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
The preparation of eleven terms of the homologous series of the 2‐methyl‐1‐alkenes (2‐methyl‐α‐alkenes) is described. The purity of the preparations obtained was determined by …
Number of citations: 20 onlinelibrary.wiley.com
Y Miki, M Toba, Y Yoshimura, K Murata - Journal of the Japan …, 2007 - jstage.jst.go.jp
Compositional analyses of Gas to Liquid (GTL) diesel oil and Biomass to Liquid (BTL) diesel oil were carried out at the molecular level using GC-FID and GC-MS. Commercially …
Number of citations: 1 www.jstage.jst.go.jp
Y Nishida, N Hosokawa, M Murai… - Journal of the American …, 2015 - ACS Publications
… such as 2-dodecanone, furnishing 2-methyl-1-dodecene in 70% yield when the TMEDA-… were totally ineffective, and the expected 2-methyl-1-dodecene was not obtained in any of these …
Number of citations: 21 pubs.acs.org
S Abdel-Shafi, FM Reda, M Ismail - Adv Tech Clin Microbiol, 2017 - researchgate.net
The strain Bacillus amyloliquefaciens S5I4 (B. amyloliquefaciens) isolated from Idfou Temple, Egypt, was identified by 16S rRNA and has accession number AB813716. B. …
Number of citations: 5 www.researchgate.net
JR DeBergh, KM Spivey, JM Ready - Journal of the American …, 2008 - ACS Publications
… (7) With this reagent, we observed 65% conversion of vinylalane 5a (R = n-C 10 H 21 ) to the corresponding aldehyde (E + = H) with 2-methyl-1-dodecene accounting for the remainder …
Number of citations: 72 pubs.acs.org

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